molecular formula C23H24N2O B5901535 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide

3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide

Cat. No. B5901535
M. Wt: 344.4 g/mol
InChI Key: FFNWBLFSLYLLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. MPP is of particular interest due to its unique chemical structure, which makes it a promising candidate for a wide range of applications.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide involves its binding to dopamine receptors in the brain. Specifically, it has been shown to have a high affinity for the D2 dopamine receptor subtype, which is involved in the regulation of movement and mood. By binding to these receptors, 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide can modulate the activity of dopamine in the brain and potentially alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its binding to dopamine receptors in the brain, it has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems. These effects can lead to changes in mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, one limitation is its potential for toxicity, which can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research involving 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide. One area of interest is in the development of new drugs that can target dopamine receptors in the brain. Another potential direction is in the study of the biochemical and physiological effects of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to better understand the potential toxicity of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide and to develop methods for minimizing this toxicity in lab experiments.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide involves a multi-step process that requires specialized equipment and expertise. One common method involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a catalyst to form 3-(4-methylphenyl)-3-phenylpropanal. This intermediate is then reacted with 2-pyridineethanamine in the presence of a reducing agent to form 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide.

Scientific Research Applications

3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide has been shown to have a high affinity for dopamine receptors in the brain, which are involved in the regulation of movement and mood. This makes it a promising candidate for the development of new drugs that can target these receptors and potentially alleviate symptoms of neurological disorders.

properties

IUPAC Name

3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-18-10-12-20(13-11-18)22(19-7-3-2-4-8-19)17-23(26)25-16-14-21-9-5-6-15-24-21/h2-13,15,22H,14,16-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNWBLFSLYLLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)NCCC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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